5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine
Description
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine is a halogenated pyrrolopyridine derivative with a bicyclic aromatic core. Its structure features:
- Bromo at position 5: Enhances electrophilic substitution reactivity and influences electronic properties.
- Ethyl at position 3: Introduces lipophilicity, improving membrane permeability compared to polar substituents.
The compound is synthesized via chlorination of 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine using N-chlorosuccinimide (NCS), yielding 54% after purification . This stepwise functionalization highlights its versatility as an intermediate for further derivatization.
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrClN2 |
|---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H8BrClN2/c1-2-6-7-3-5(10)4-12-9(7)13-8(6)11/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
NLRSBSJJURQLBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=N2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Halogenation of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine
The most straightforward and documented preparation involves the selective chlorination of 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine using N-chlorosuccinimide (NCS) as the chlorinating agent. This reaction proceeds under mild conditions and affords the target compound with moderate yield after purification.
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine + NCS | Typically room temperature, solvent not specified | 54 | Selective chlorination at position 2; purification required |
This method leverages the electrophilic substitution reactivity enhanced by the bromine substituent at position 5 and the electron-donating ethyl group at position 3, which facilitates regioselective chlorination.
Stepwise Construction via Halogenated Pyridine Precursors
An alternative synthetic strategy involves:
- Bromination of 2-chloro-3-ethylpyridine to introduce the bromine at position 5.
- Subsequent cyclization to form the fused pyrrolo[2,3-b]pyridine ring system.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct chlorination of 5-bromo-3-ethyl-pyrrolo[2,3-b]pyridine | N-chlorosuccinimide (NCS), room temp | 54 | Simple, selective chlorination | Moderate yield, requires precursor |
| Stepwise halogenation and cyclization | Bromination of 2-chloro-3-ethylpyridine, cyclization | Not specified | Allows modular synthesis | Multi-step, potential side reactions |
| Nitrogen protection + cross-coupling | Boc protection, Pd-catalyzed coupling | Variable | Enables further functionalization | Requires additional steps |
| Oxidative bromination | Hydrobromic acid, hydrogen peroxide, dichloromethane | Up to 95.6% (related compound) | High yield for brominated analogues | Not directly for target compound |
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Core scaffold | Pyrrolo[2,3-b]pyridine |
| Key substituents | Bromine (position 5), Chlorine (position 2), Ethyl (position 3) |
| Main chlorinating agent | N-chlorosuccinimide (NCS) |
| Typical reaction solvent | Not explicitly specified (commonly organic solvents) |
| Reaction temperature | Room temperature |
| Typical yield | ~54% after purification |
| Purification methods | Chromatography or recrystallization |
| Alternative reagents | Hydrobromic acid and hydrogen peroxide (for bromination of analogues) |
| Functional group protection | Boc protection for nitrogen in cross-coupling |
Final Remarks
The preparation of this compound is primarily achieved through selective halogenation of the corresponding 5-bromo-3-ethyl precursor using N-chlorosuccinimide. This method is well-established, providing a reliable route for obtaining the compound for further synthetic applications in medicinal chemistry and related fields. Opportunities remain for developing alternative synthetic strategies, including cyclization-based approaches and advanced cross-coupling techniques, to improve yields and enable structural diversification.
Chemical Reactions Analysis
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring structures.
Scientific Research Applications
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Halogen Variations
- 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (A698638): Differs in halogen placement (Cl at position 6 instead of 2), altering steric hindrance and electronic distribution. The 5-bromo-6-chloro analog may exhibit reduced reactivity in cross-coupling reactions due to proximity of halogens .
- 5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Iodo at position 3 enhances susceptibility to Sonogashira or Suzuki-Miyaura couplings compared to ethyl, but the phenylsulfonyl group adds steric bulk .
Alkyl vs. Aryl/Amino Groups
- However, the ethyl group in the target compound offers better metabolic stability .
- N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a): A phenyl group at position 5 and nicotinamide at position 3 create a planar structure with high affinity for adenosine receptors. In contrast, the ethyl group in the target compound prioritizes lipophilicity over direct receptor interaction .
Biological Activity
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the molecular formula and a molecular weight of approximately 249.53 g/mol. Its structural characteristics include a pyrrole ring fused with a pyridine ring, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit promising antimicrobial properties. A study highlighted that pyrrole derivatives can be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged between 3.12 to 12.5 µg/mL, which suggests a notable potency compared to standard antibiotics like ciprofloxacin (MIC of 2 µg/mL) .
Antiparasitic Activity
This compound has also been evaluated for its antiparasitic activity. In vitro studies have shown that certain pyrrole derivatives can inhibit the growth of Mycobacterium tuberculosis. One derivative demonstrated an MIC of 5 µM against this pathogen, indicating strong potential as an antituberculosis agent .
The biological activity of this compound is thought to stem from its ability to interfere with essential cellular processes in microorganisms. The presence of halogen substituents (bromine and chlorine) may enhance the lipophilicity and membrane permeability of the compound, facilitating its uptake into bacterial cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the pyrrole ring significantly affect the biological activity. For instance:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against bacteria |
| Ethyl substitution | Enhanced lipophilicity and solubility |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of pyrrole derivatives, including this compound, against various bacterial strains. The results indicated that this compound exhibited significant antibacterial activity with an MIC comparable to established antibiotics .
Case Study 2: Antituberculosis Activity
In another investigation focusing on tuberculosis, derivatives were tested for their ability to inhibit ClpP1P2 peptidase in Mycobacterium tuberculosis. The results showed that certain modifications led to compounds with MIC values as low as 5 µM, indicating effective inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
